6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound with the molecular formula . It is classified as a sulfonyl chloride, which are known for their reactivity and utility in organic synthesis. This compound is recognized for its potential applications in medicinal chemistry and material science due to its unique structural features and functional groups.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information on its properties, safety data, and potential applications . The Chemical Abstracts Service (CAS) number for 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is 87474-15-5, which aids in its identification across scientific literature and commercial sources .
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride falls under the category of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group () attached to a chlorine atom. These compounds are often used as intermediates in organic synthesis due to their ability to react with various nucleophiles.
The synthesis of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the chlorination of dihydrobenzodioxine derivatives followed by sulfonation. One common method includes:
The reaction conditions must be controlled carefully to avoid overreaction or degradation of sensitive functional groups.
The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The use of solvents such as dichloromethane or chloroform may be employed to facilitate the reaction process while maintaining a low temperature to minimize side reactions .
The molecular structure of 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride can be represented by the following:
1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2
C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl
This structure features a benzodioxine core with a chlorine atom and a sulfonyl chloride substituent at specific positions .
The molecular weight of this compound is approximately . The specific arrangement of atoms contributes to its chemical reactivity and potential interactions in biological systems .
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride participates in various chemical reactions typical of sulfonyl chlorides:
These reactions highlight its utility as a versatile building block in organic synthesis.
The reactivity of the sulfonyl chloride group makes it an excellent electrophile for coupling reactions. Care must be taken during handling due to its corrosive nature and potential hazards associated with skin contact and inhalation .
The mechanism of action for 6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride primarily involves its role as an electrophile in nucleophilic substitution reactions. When a nucleophile approaches the electrophilic carbon attached to the chlorine atom:
This process is fundamental in synthesizing more complex molecules from simpler precursors .
Kinetic studies indicate that these reactions typically proceed via an S_N2 mechanism when primary or secondary nucleophiles are involved due to steric accessibility at the electrophilic center .
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is generally a solid at room temperature. Its melting point and boiling point can vary based on purity and environmental conditions but typically falls within standard ranges for similar compounds.
Key chemical properties include:
Safety data indicates that it poses risks such as severe skin burns and eye damage upon contact.
6-Chloro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride has several applications in scientific research:
These applications underscore its importance as a versatile reagent in various fields of research and development .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2